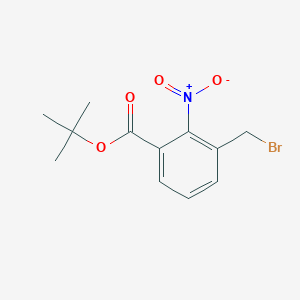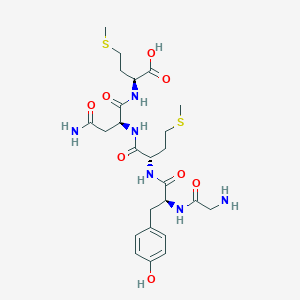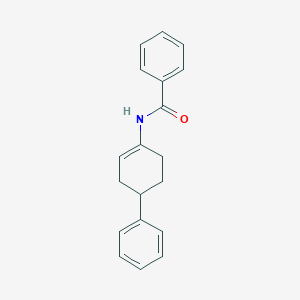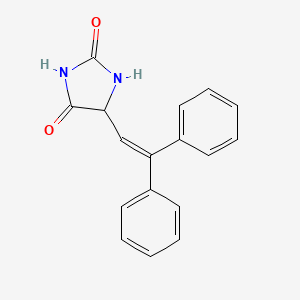
(3R)-3-acetamido-3-methyltridecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-acetamido-3-methyltridecanoic acid is a chiral amino acid derivative with a unique structure that includes an acetamido group and a methyl group attached to the third carbon of a tridecanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-acetamido-3-methyltridecanoic acid typically involves the regio- and stereoselective hydrobromolysis of corresponding trans-β-phenyl glycidate enantiomers. This is followed by consecutive reactions of O-acylcarbamoylation of the obtained 3-bromohydrins, intramolecular cyclization to 4-phenyloxazolidin-2-one-5-carboxylic acid derivatives, and oxazolidinone ring opening .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of chiral catalysts and optimized reaction conditions, would likely be applied to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-acetamido-3-methyltridecanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the acetamido group to other functional groups.
Reduction: Reduction reactions can be used to modify the acetamido group or other parts of the molecule.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
(3R)-3-acetamido-3-methyltridecanoic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which (3R)-3-acetamido-3-methyltridecanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the methyl group may influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other chiral amino acid derivatives, such as (2S,3R)-3-amino-2-hydroxydecanoic acid and (2R,3S)-phenylisoserine esters .
Uniqueness
What sets (3R)-3-acetamido-3-methyltridecanoic acid apart is its specific combination of functional groups and stereochemistry, which confer unique reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
648908-36-5 |
|---|---|
Formule moléculaire |
C16H31NO3 |
Poids moléculaire |
285.42 g/mol |
Nom IUPAC |
(3R)-3-acetamido-3-methyltridecanoic acid |
InChI |
InChI=1S/C16H31NO3/c1-4-5-6-7-8-9-10-11-12-16(3,13-15(19)20)17-14(2)18/h4-13H2,1-3H3,(H,17,18)(H,19,20)/t16-/m1/s1 |
Clé InChI |
GYHVYWRQDKQVHR-MRXNPFEDSA-N |
SMILES isomérique |
CCCCCCCCCC[C@](C)(CC(=O)O)NC(=O)C |
SMILES canonique |
CCCCCCCCCCC(C)(CC(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid](/img/structure/B15171004.png)



![2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol](/img/structure/B15171024.png)

![2-Pyrimidinamine, 4-[2-[3-(2-furanyl)phenyl]ethyl]-6-(3-methylbutoxy)-](/img/structure/B15171039.png)



![3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide](/img/structure/B15171056.png)


